3,4-Difluoro-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
- This compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Its unique structure and potential applications make it an intriguing subject for further exploration.
3,4-Difluoro-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide: is a chemical compound with a complex structure. It belongs to the imidazo[1,2-a]pyridine class, which has gained attention in medicinal chemistry due to its diverse applications.
Preparation Methods
- The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
- Start with commercially available starting materials.
- Introduce the imidazo[1,2-a]pyridine core through cyclization reactions.
- Functionalize the resulting intermediate to introduce the fluorine substituents.
- Finally, amidation with the appropriate aniline derivative yields the target compound.
- Industrial production methods may involve optimization of these steps for scalability and efficiency.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antituberculosis agent and explore structure-activity relationships.
Biology: Study its impact on cellular processes, including interactions with enzymes or receptors.
Medicine: Assess its pharmacokinetics, toxicity, and potential therapeutic applications.
Industry: Explore its use as a building block for drug development or other fine chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways within TB bacteria.
- Further research is needed to elucidate its precise mechanism, including binding studies and functional assays.
Comparison with Similar Compounds
Similar Compounds: Explore other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides .
Uniqueness: Highlight any distinct features, such as additional functional groups or modifications.
Remember that while I’ve provided a comprehensive overview, specific experimental details and data would require access to specialized literature or research articles
Properties
Molecular Formula |
C19H12F2N4O |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3,4-difluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H12F2N4O/c20-15-7-4-13(10-16(15)21)18(26)23-14-5-2-12(3-6-14)17-11-25-9-1-8-22-19(25)24-17/h1-11H,(H,23,26) |
InChI Key |
APWBFFZBYQRQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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